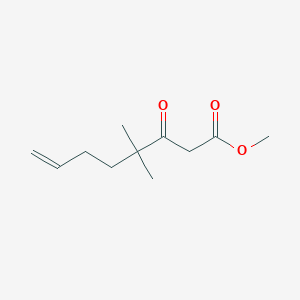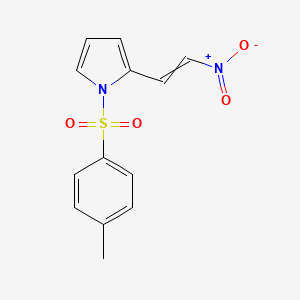![molecular formula C7H11Cl3Si B14203098 Trichloro[(cyclohex-1-en-1-yl)methyl]silane CAS No. 831215-58-8](/img/structure/B14203098.png)
Trichloro[(cyclohex-1-en-1-yl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to a cyclohexenylmethyl moiety. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane can be synthesized through the hydrosilylation of cyclohex-1-en-1-ylmethanol with trichlorosilane. The reaction typically requires a platinum catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The use of high-purity starting materials and catalysts is crucial to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous media at room temperature.
Alcoholysis: Requires anhydrous conditions and is often performed with methanol or ethanol.
Reduction: Involves the use of sodium or potassium metals under an inert atmosphere.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Alcoholysis: Yields alkoxysilanes and hydrochloric acid.
Reduction: Forms crosslinked silicon-containing polymers and metal chlorides.
Wissenschaftliche Forschungsanwendungen
Trichloro[(cyclohex-1-en-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of trichloro[(cyclohex-1-en-1-yl)methyl]silane involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles such as water or alcohols attack the silicon atom, leading to the formation of silanols or alkoxysilanes. The cyclohexenylmethyl moiety provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the cyclohexenylmethyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of the cyclohexenylmethyl group.
Trimethylchlorosilane: Features three methyl groups attached to the silicon atom.
Uniqueness
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
Eigenschaften
CAS-Nummer |
831215-58-8 |
|---|---|
Molekularformel |
C7H11Cl3Si |
Molekulargewicht |
229.6 g/mol |
IUPAC-Name |
trichloro(cyclohexen-1-ylmethyl)silane |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
InChI-Schlüssel |
KFLRVMXLXYXYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


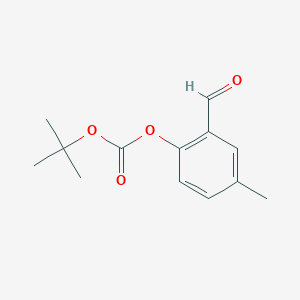
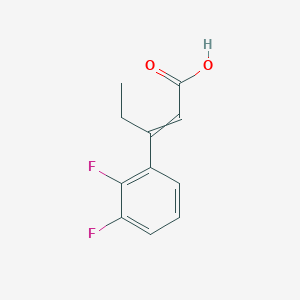
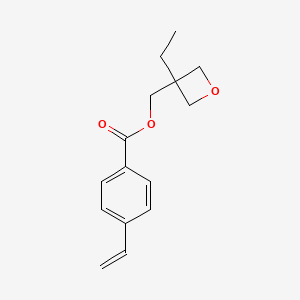
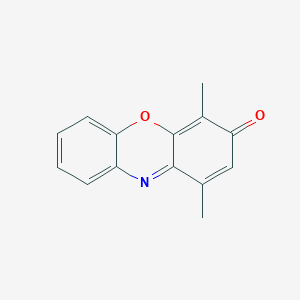
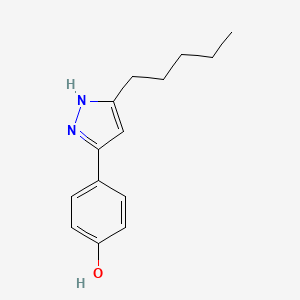
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
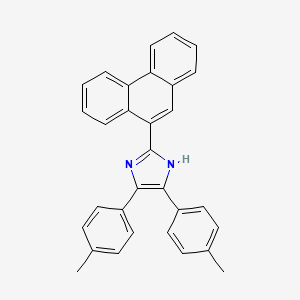

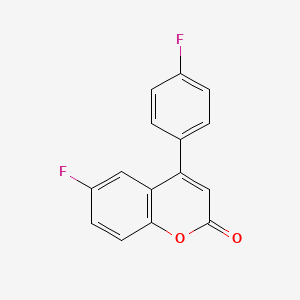
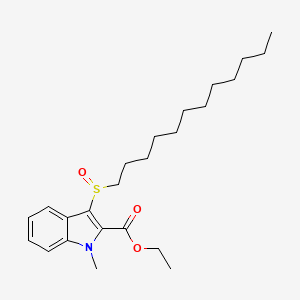
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
